2-Amino-2-methylpropanoyl chloride
Overview
Description
2-Amino-2-methylpropanoyl chloride, also known as Isobutyryl chloride, is an organic compound with the formula (CH3)2CHCOCl . It is a colorless liquid and is the simplest branched-chain acyl chloride . The IUPAC name for this compound is this compound . The CAS Number is 78002-19-4 and its molecular weight is 121.57 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C4H8ClNO . The InChI code for this compound is 1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 121.57 . The compound is a colorless liquid .Scientific Research Applications
Chemical Derivatization and Chromatography
Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents (CDRs), utilized in liquid chromatography for enantiomeric resolution. This technique, involving derivatization and chromatographic separation, is crucial for controlling enantiomeric purity in pharmaceuticals and developing indirect resolution methods for various chiral compounds. Such applications suggest a potential role for 2-Amino-2-methylpropanoyl chloride in enhancing chromatographic analysis methodologies (Batra & Bhushan, 2014).
Polymer Composites
Poly(vinyl chloride)/wood fiber composites, benefitting from additives like heat stabilizers and coupling agents, have seen increased use in construction materials. The development and optimization of these composites underline the importance of chemical modifications and the potential for this compound to contribute to advanced material sciences (Jiang & Kamdem, 2004).
Sensor and Biosensor Development
Recent studies have focused on developing sensors and biosensors using conducting polymers and molecularly imprinted polymers for electrochemical detection of specific amino acids. These advancements in sensor technology highlight the potential for this compound to play a role in creating sensitive materials for detecting biological and chemical compounds (Dinu & Apetrei, 2022).
Biomedical Applications of Branched Polymers
Branched polymers based on poly(amino acid)s are garnering attention for their biocompatibility and potential in drug delivery systems. The structural features of amino acids, including those similar to this compound, are key to developing non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).
Advanced Oxidation Processes for Water Treatment
The degradation of nitrogen-containing compounds, common in industrial and agricultural applications, presents a significant environmental challenge. Advanced oxidation processes (AOPs) have been effective in mineralizing such compounds, indicating a potential application area for this compound in environmental remediation efforts (Bhat & Gogate, 2021).
Properties
IUPAC Name |
2-amino-2-methylpropanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDZFZZAYKRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298011 | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78002-19-4 | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78002-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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